Benzofuro[3,2-D]pyrimidin-4(3H)-one
Overview
Description
Benzofuro[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound with a fused benzofuran and pyrimidine ring system. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .
Synthesis Analysis
The synthesis of Benzofuro[3,2-D]pyrimidin-4(3H)-one involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C. This process yields carbodiimide intermediates, which subsequently react with nitrogen-oxygen-containing nucleophiles to form 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-D]pyrimidin-4(3H)-ones. The reaction occurs in the presence of a catalytic amount of sodium ethoxide or K2CO3. Additionally, the iminophosphorane can directly react with excess carbon disulfide, followed by n-propylamine. Further reactions with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-D]pyrimidin-4(3H)-ones .
Molecular Structure Analysis
The molecular structure of Benzofuro[3,2-D]pyrimidin-4(3H)-one consists of a benzofuran ring fused with a pyrimidine ring. The specific arrangement of atoms and bonds can be visualized through X-ray crystallography or computational methods. Unfortunately, I don’t have access to the specific crystal structure for this compound, but it’s essential to consider the relative positions of the nitrogen, oxygen, and carbon atoms in the fused ring system .
Chemical Reactions Analysis
Benzofuro[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions. For instance, it can react with aromatic isocyanates via aza-Wittig reactions to form carbodiimides. These carbodiimides then participate in further reactions with phenols and alcohols, yielding 2-alkoxy (aryloxy)-benzofuro[3,2-D]pyrimidin-4(3H)-ones. The overall synthesis pathway involves multiple steps and provides satisfactory yields .
Scientific Research Applications
- Application in Blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
- Summary : A novel benzo[4,5]furo[3,2-d]pyrimidine-based host was synthesized as a n-type host for blue phosphorescent organic light-emitting diodes .
- Method : An electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core to develop a high triplet energy host. The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
- Results : The mCBP:CzBFPmSi mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .
- Application in Blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
- Summary : A novel benzo[4,5]furo[3,2-d]pyrimidine-based host was synthesized as a n-type host for blue phosphorescent organic light-emitting diodes .
- Method : An electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core to develop a high triplet energy host. The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
- Results : The mCBP:CzBFPmSi mixed host showed high external quantum efficiency over 20% at 1000cdm−2 and low efficiency roll-off in the blue PhOLEDs .
properties
IUPAC Name |
3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWPSFTRGJXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345391 | |
Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuro[3,2-D]pyrimidin-4(3H)-one | |
CAS RN |
39786-36-2 | |
Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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